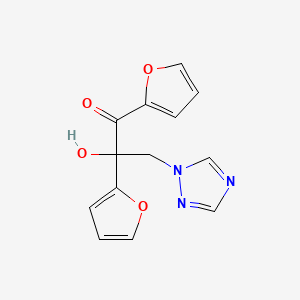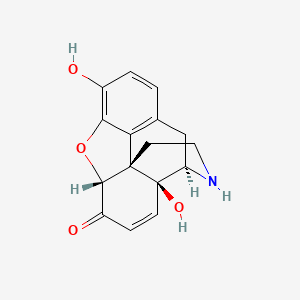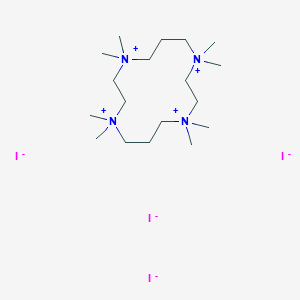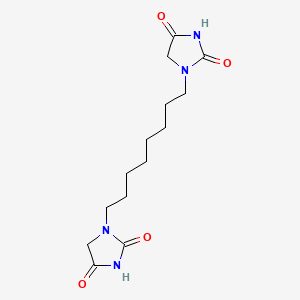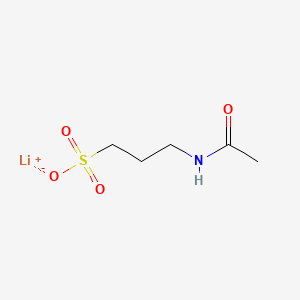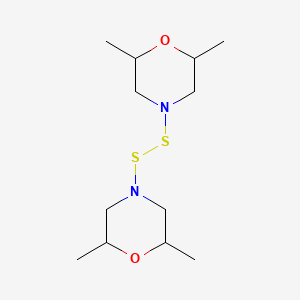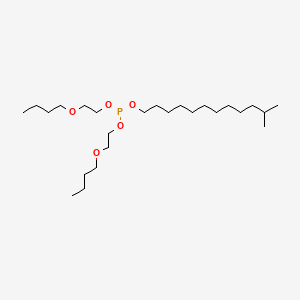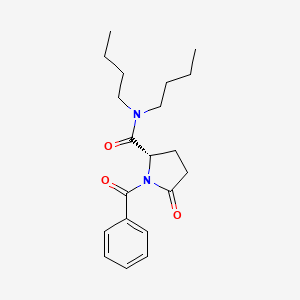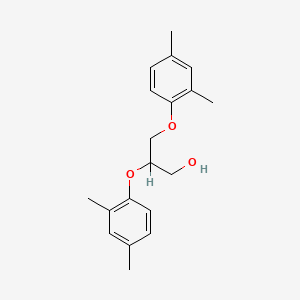![molecular formula C17H20N2O2 B12666166 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile CAS No. 78527-63-6](/img/structure/B12666166.png)
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthylamino group, ethoxy linkages, and a propiononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-naphthylamine with ethylene oxide to form 2-(1-naphthylamino)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(1-naphthylamino)ethoxy]ethanol. Finally, the reaction of this intermediate with acrylonitrile under basic conditions yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The naphthylamino group can be oxidized to form naphthoquinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The naphthylamino group may play a role in binding to proteins or enzymes, while the ethoxy and propiononitrile groups could influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
2-(1-Naphthylamino)ethanol: An intermediate in the synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile.
Naphthoquinone: A product of the oxidation of the naphthylamino group.
Naphthylamines: Compounds with similar naphthylamino groups but different substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
78527-63-6 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
3-[2-[2-(naphthalen-1-ylamino)ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C17H20N2O2/c18-9-4-11-20-13-14-21-12-10-19-17-8-3-6-15-5-1-2-7-16(15)17/h1-3,5-8,19H,4,10-14H2 |
InChI 键 |
RDINMGBRZOIOLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCOCCOCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



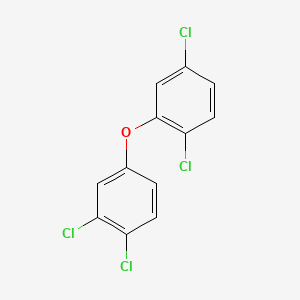
![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
